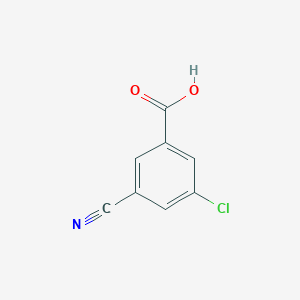

3-Chloro-5-cyanobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Science

The study of substituted benzoic acids is crucial for understanding substituent effects on aromatic systems, which is a cornerstone of physical organic chemistry. The Hammett equation, for instance, utilizes the properties of substituted benzoic acids as a reference to quantify the impact of substituents on the reactivity and properties of various molecules mdpi.com. The electron-withdrawing or electron-donating nature of substituents directly influences the acidity of the benzoic acid, a principle extensively studied and applied in areas such as drug design and reaction mechanism elucidation mdpi.comacs.orgkoreascience.kr. Beyond their use as probes for fundamental chemical principles, substituted benzoic acids are integral to the industrial synthesis of numerous organic substances, including food preservatives and intermediates for further chemical modifications wikipedia.org.

Significance of Halogenated and Cyanated Aromatic Systems in Advanced Synthesis and Materials Science

Halogenated aromatic systems, containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) replacing hydrogen atoms on an aromatic ring, are invaluable in modern organic synthesis and materials science researchgate.netscbt.comrsc.org. The carbon-halogen bond is highly polarized, and halogen atoms can act as good leaving groups, making aryl halides versatile precursors for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and the preparation of Grignard reagents researchgate.netscbt.commdpi.com. These reactions are essential for synthesizing pharmaceuticals, agrochemicals, and advanced functional materials researchgate.netrsc.orgrsc.orgrsc.org. Halogenated compounds also find applications in dyes, flame retardants, and imaging agents, contributing to the development of materials with specific properties like flame retardancy and chemical resistance scbt.comrsc.org.

Cyanated aromatic systems, characterized by the presence of a cyano (-CN) group, are equally significant. The cyano group is a versatile functional group that can stabilize conjugated systems and participate in various reactions, including "click chemistry" mdpi.com. Nitriles, compounds containing the cyano group, are crucial in pharmaceuticals, chemical industries, and electronic materials mdpi.combeilstein-journals.org. They serve as vital intermediates for producing amides, amines, carboxyl groups, and tetrazole derivatives, allowing for the synthesis of structurally diverse and complex molecules mdpi.combeilstein-journals.org. The development of efficient methods for introducing cyano groups into aromatic systems, often involving transition metal-catalyzed reactions, is a continuous area of research aimed at greener and more selective syntheses mdpi.combeilstein-journals.orgmdpi.com.

Research Landscape of 3-Chloro-5-cyanobenzoic Acid: Current State and Future Directions

This compound (PubChem CID: 21942595) is a specific example of a halogenated and cyanated benzoic acid derivative, integrating both a chlorine atom and a cyano group on the benzene (B151609) ring nih.govuni.lucymitquimica.com. Its molecular formula is C₈H₄ClNO₂, and its molecular weight is 181.57 g/mol nih.govcymitquimica.com.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | PubChem nih.gov |

| Molecular Weight | 181.57 g/mol | PubChem nih.gov, CymitQuimica cymitquimica.com |

| PubChem CID | 21942595 | PubChem nih.gov |

| CAS Number | 327056-71-3 | PubChem nih.gov, Sigma-Aldrich sigmaaldrich.com |

| XLogP3 (predicted) | 1.8 | PubChem nih.govuni.lu |

| IUPAC Name | This compound | PubChem nih.gov |

While detailed research findings specifically on this compound are not extensively documented in widely accessible literature as a standalone subject, its structure suggests its primary utility as an organic building block and intermediate in advanced synthesis. Compounds with similar substitution patterns, such as other halogenated cyanobenzoic acids or related chloro- and cyano-substituted aromatics, are frequently employed in the creation of pharmaceuticals, agrochemicals, and functional materials researchgate.netrsc.orgrsc.orgcymitquimica.comsmolecule.comgoogle.com. The presence of both a carboxylic acid group, a chlorine atom, and a nitrile group offers multiple sites for chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or be involved in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon bonds researchgate.netmdpi.com. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering pathways to a diverse range of derivatives mdpi.combeilstein-journals.org.

The research landscape for compounds like this compound typically involves their role as versatile intermediates in multi-step syntheses. Future directions for research involving this compound would likely focus on:

Novel synthetic methodologies : Exploring new, more efficient, and sustainable routes for its preparation, potentially utilizing green chemistry principles and modern catalytic systems rsc.orgmdpi.commdpi.combeilstein-journals.orggoogle.com.

Derivatization for specific applications : Synthesizing derivatives with modified properties for targeted applications, such as in the development of new drug candidates, agrochemicals, or materials with desired optical or electronic properties researchgate.netrsc.orgrsc.orgrsc.org.

Exploration in supramolecular chemistry and materials science : Investigating its potential in forming self-assembled structures or as a component in advanced materials, leveraging its functional groups for intermolecular interactions rsc.org.

Its precise molecular architecture, with the specific positioning of the chloro and cyano groups meta to the carboxylic acid, would confer unique reactivity and selectivity compared to its isomers, making it a valuable subject for detailed mechanistic studies in organic reactions. For instance, the electron-withdrawing nature of both the chlorine and cyano groups could influence the acidity of the benzoic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack mdpi.comwikipedia.org.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZBPYYWJAVBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620511 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-71-3 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 5 Cyanobenzoic Acid

Established Synthetic Routes to 3-Chloro-5-cyanobenzoic Acid

The synthesis of this compound typically involves the precise introduction of chlorine, cyano, and carboxyl functional groups onto an aromatic ring. The strategic order and regioselectivity of these introductions are crucial for achieving the desired product.

Regioselective Halogenation Approaches

Regioselective halogenation, particularly chlorination, is a critical step in synthesizing this compound. Traditional electrophilic aromatic substitution reactions often suffer from poor regioselectivity, leading to mixtures of ortho-, meta-, and para-substituted products, especially on already functionalized aromatic rings. However, recent advances have focused on achieving higher control over the substitution position.

One approach involves the palladium-catalyzed meta-C–H chlorination of benzoic acid derivatives nih.govrsc.org. This method allows for the introduction of a chlorine atom at the meta-position relative to an existing substituent, which can be particularly advantageous for synthesizing this compound from suitable precursors. For instance, such a method could be applied to a benzoic acid derivative that already possesses a cyano group or a precursor to it, thereby directing the chlorination to the desired meta-position. This approach has shown viability for benzoic acid derivatives bearing complex substitution patterns under mild reaction conditions nih.govrsc.org.

Another strategy involves halogenation of fluorinated benzoic acid precursors, where electrophilic chlorination can be directed to specific positions. For example, 2,3,4-trifluorobenzoic acid can serve as a starting material for electrophilic chlorination at the 5-position . While this example pertains to a trifluorobenzoic acid, the principle of directed halogenation on a pre-functionalized aromatic system is relevant. Methods for producing 2-halogenated benzoic acids by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound have also been explored, aiming for high regioselectivity google.com.

Table 1: Illustrative Regioselective Chlorination Strategies for Benzoic Acid Derivatives

| Strategy Type | Key Reagents/Catalyst | Reaction Conditions (General) | Potential Substrate (Example) | Chlorination Position |

| Pd-catalyzed C-H Chlorination | Pd(OAc)₂, N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), acid additive | 90-110 °C, 48 h, inert atmosphere | Benzoic acid derivative with directing group | meta to directing group nih.govrsc.org |

| Electrophilic Chlorination | Cl₂ gas or NCS, MnO₂ or FeCl₃ | 60–80 °C, 12–24 h | Fluorinated benzoic acid | Specific activated positions |

| Alkaline-assisted Halogenation | Halogenating agent (e.g., Cl₂), alkaline compound | Variable | Benzoic acid | Specific positions (e.g., 2-position) google.com |

Cyanation Strategies for Aromatic Systems

Introducing the cyano group onto an aromatic ring is a fundamental transformation. Several strategies are employed for this purpose, with varying degrees of toxicity, efficiency, and substrate scope.

Traditional methods for synthesizing aromatic nitriles from organic halides or diazonium salts include the Sandmeyer reaction and the Rosenmund-von Braun reaction, which commonly utilize copper cyanide taylorandfrancis.com. The Sandmeyer reaction, in particular, involves diazotization of an aromatic amine followed by reaction with a copper(I) cyanide salt to introduce the cyano group google.comgoogle.comgoogle.com. This is a widely used method for aromatic cyanation taylorandfrancis.com. For instance, a 3-chloro-5-aminobenzoic acid precursor could be diazotized and then subjected to Sandmeyer conditions to yield this compound.

More recently, transition-metal-catalyzed cyanation reactions have gained prominence due to their broader applicability and milder conditions. Palladium-catalyzed cyanation of aryl halides is a well-established route, often employing cyanide sources such as sodium cyanide (NaCN), potassium cyanide (KCN), or zinc cyanide (Zn(CN)₂) organic-chemistry.orggoogle.comtandfonline.comgoogleapis.com. These reactions can convert aryl bromides and even active aryl chlorides into their corresponding nitriles, often with good yields and functional group tolerance organic-chemistry.orggoogle.comtandfonline.com. For example, treatment of an aryl bromide with zinc cyanide in the presence of a catalytic amount of palladium(0) can effectively convert the aryl bromide to an aryl cyanide tandfonline.com.

Efforts have also been directed towards developing less toxic or cyanide-free cyanation methods. These include using non-toxic cyanide sources like dimethylformamide (DMF) or exploring oxidative cyanation of arylboronic acid derivatives taylorandfrancis.com. Direct catalytic oxidative cyanation of arylboronic acid derivatives offers an alternative to access aromatic nitriles taylorandfrancis.com. Furthermore, direct cyanation of aromatic C–H bonds with cyanogen (B1215507) bromide, catalyzed by gallium, has been reported as a practical synthetic method for aromatic nitriles rsc.org.

Table 2: Common Cyanation Strategies for Aromatic Systems

| Strategy Type | Key Reagents/Catalyst | Starting Material (General) | Notes |

| Sandmeyer Reaction | NaNO₂/HCl, CuCN | Aromatic Amine | Widely used for introducing cyano group via diazonium salts taylorandfrancis.comgoogle.comgoogle.comgoogle.com |

| Pd-catalyzed Cyanation | Pd catalyst, NaCN or K₄[Fe(CN)₆] or Zn(CN)₂ | Aryl Halide (Bromide/Chloride) | Efficient, good functional group tolerance, often milder conditions organic-chemistry.orggoogle.comtandfonline.comgoogleapis.com |

| Oxidative Cyanation | Transition-metal catalyst, cyanide equivalent | Arylboronic Acid Derivative | Emerging method for direct cyanation, potentially cyanide-free taylorandfrancis.com |

| Direct C-H Cyanation | Gallium catalyst, cyanogen bromide | Aromatic C-H bond | Direct functionalization, avoids pre-functionalization rsc.org |

Carboxylation Reactions in Benzoic Acid Synthesis

The introduction of a carboxylic acid group onto an aromatic ring, or the modification of an existing group to a carboxyl, is a cornerstone in benzoic acid synthesis.

A primary method involves the oxidation of substituted alkylbenzenes. For instance, the oxidation of methylbenzene (toluene) or substituted toluenes with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) yields the corresponding benzoic acid derivatives libretexts.orgwikipedia.orgtutorchase.com. Both primary and secondary alkyl groups on the benzene (B151609) ring can be oxidized to carboxylic acids under these conditions libretexts.org. Following the oxidation, an acidification step is crucial to convert the intermediate carboxylate ion into the desired benzoic acid, which can then be isolated tutorchase.com. Similarly, oxidation of tolunitriles with nitrogen dioxide under superatmospheric pressure has been shown to produce cyanobenzoic acids in good yields google.com.

Another significant approach is the carboxylation of Grignard reagents libretexts.orgrsc.org. An aryl halide can be converted into an aryl Grignard reagent, which then reacts with carbon dioxide (CO₂) to form a metal carboxylate libretexts.orgrsc.org. Subsequent protonation with an acid yields the free carboxylic acid libretexts.org. This method is generally effective for preparing carboxylic acids from aryl halides, provided no acidic hydrogens or reactive functional groups are present elsewhere in the molecule that might interfere with the Grignard reagent formation libretexts.org.

Furthermore, carboxylic acids can be prepared through the hydrolysis of nitriles libretexts.orgwikipedia.org. If a synthetic route yields a nitrile-substituted aromatic compound, the cyano group can be hydrolyzed under acidic or basic conditions to form the carboxylic acid libretexts.orgwikipedia.org. This two-step sequence (cyanide displacement followed by nitrile hydrolysis) is a viable way to produce a carboxylic acid from an alkyl halide, noting that the resulting acid will have one more carbon atom than the starting alkyl halide libretexts.org.

Table 3: Key Carboxylation Reactions in Benzoic Acid Synthesis

| Reaction Type | Starting Material | Reagents/Conditions | Notes |

| Oxidation of Alkylbenzenes | Substituted Alkylbenzene | KMnO₄, heat, followed by acidification | Common for industrial and laboratory synthesis, yields substituted benzoic acids libretexts.orgwikipedia.orgtutorchase.com |

| Carboxylation of Grignard Reagents | Aryl Halide | 1. Mg, then CO₂ 2. Acid workup | Introduces a carboxyl group, useful for various benzoic acids libretexts.orgrsc.org |

| Nitrile Hydrolysis | Aromatic Nitrile | Aqueous acid or base, heat | Converts cyano group to carboxyl, often part of a multi-step synthesis libretexts.orgwikipedia.org |

Precursor Chemistry and Derivatization Pathways

The synthesis of this compound can also be envisioned through transformations of existing benzoic acid derivatives or by the interconversion of functional groups on the aromatic ring.

Synthesis from Related Benzoic Acid Derivatives

The synthesis of this compound can originate from other benzoic acid derivatives that already possess some of the required functional groups or their precursors. For instance, a common strategy involves starting with a benzoic acid derivative that has a halogen and a nitro group, and then selectively transforming these groups to achieve the desired chloro and cyano functionalities.

An illustrative example, though not directly for this compound, involves the preparation of 3-fluoro-4-cyanobenzoic acid from 2-chloro-4-nitrobenzoic acid google.comgoogle.com. This process entails a halogen exchange reaction to introduce fluorine, followed by the reduction of the nitro group to an amino group, and then a Sandmeyer-type reaction to convert the amino group into a cyano group google.comgoogle.com. A similar sequence could be adapted for this compound by starting with a suitable nitro- or halo-substituted benzoic acid. For example, 2-chloro-5-nitrobenzoic acid has been used as a starting material in related syntheses, which suggests its potential as a precursor if the nitro group can be converted to a cyano group rsc.org.

Generally, processes for producing substituted meta- and para-cyanobenzoic acid compounds, where halogens, hydroxyls, or alkoxy groups can substitute the free hydrogens on the benzene ring, are known google.comgoogle.com. This indicates a broad range of related benzoic acid derivatives could serve as starting materials, where strategic modifications lead to the final target compound.

Interconversion of Functional Groups on the Aromatic Ring

Functional group interconversion plays a vital role in constructing the complex architecture of this compound. This involves transforming one functional group into another on the aromatic ring to achieve the desired substitution pattern.

Nitro to Amino to Cyano: A common sequence involves the reduction of a nitro group (–NO₂) to an amino group (–NH₂), followed by the conversion of the amino group to a cyano group (–CN). The nitro group can be reduced to an amino group using various reducing conditions, such as exposure to a metal in acidic solution (e.g., Fe/HCl, SnCl₂/HCl) or hydrogenation (H₂ under pressure with a catalyst like Pd/C or Ni) google.comgoogle.com. Once the amino group is formed, it can be converted to a cyano group via the Sandmeyer reaction, which involves diazotization with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), followed by reaction with a cyanide source, typically a copper(I) cyanide salt taylorandfrancis.comgoogle.comgoogle.comgoogle.com. This is a well-established route for introducing the cyano functionality.

Nitrile to Carboxylic Acid: As mentioned earlier, if a synthetic route yields a nitrile, the cyano group can be hydrolyzed to a carboxylic acid (–COOH) under acidic or basic conditions libretexts.orgwikipedia.org. This provides flexibility in the synthetic sequence, allowing the cyano group to be introduced earlier and then converted to the carboxylic acid at a later stage, or vice-versa, depending on the desired regioselectivity and compatibility with other functional groups.

Halogen Exchange: Halogen atoms on the aromatic ring can sometimes be interconverted through halogen exchange reactions. For instance, a chlorine atom might be replaced by a fluorine atom using metal fluorides google.com. While this compound already contains a chlorine, the concept of halogen interconversion is broadly applicable in the synthesis of multi-halogenated aromatic systems.

Table 4: Key Functional Group Interconversions

| Functional Group Transformation | Description | Key Reagents/Conditions |

| Nitro (–NO₂) to Amino (–NH₂) | Reduction of the nitro group to an aromatic amine. | Fe/HCl, SnCl₂/HCl, or H₂/Pd/C google.comgoogle.com |

| Amino (–NH₂) to Cyano (–CN) | Conversion of an aromatic amine to a nitrile via a diazonium salt. | NaNO₂/HCl, then CuCN (Sandmeyer reaction) taylorandfrancis.comgoogle.comgoogle.comgoogle.com |

| Cyano (–CN) to Carboxylic Acid (–COOH) | Hydrolysis of a nitrile to a carboxylic acid. | Aqueous acid or base, heat libretexts.orgwikipedia.org |

| Halogen Exchange (e.g., Cl to F) | Replacement of one halogen with another on the aromatic ring. | Metal fluorides for F exchange google.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chemical compounds, including this compound, is increasingly guided by the twelve principles of green chemistry, aiming to minimize environmental impact and enhance sustainability. These principles advocate for aspects such as waste prevention, atom economy maximization, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliary substances, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. Applying these principles to the production of this compound involves careful consideration of every step, from raw material selection to final product purification.

Development of Sustainable Synthetic Protocols

The pursuit of sustainable synthetic protocols for this compound involves a shift from traditional, often stoichiometric, and solvent-intensive methods to more environmentally benign approaches. A key focus is on reducing the generation of hazardous waste and minimizing energy consumption.

One general strategy for greening synthetic pathways for cyanobenzoic acids involves the judicious selection of solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or even solvent-free conditions googleapis.comresearchgate.net. For instance, electrocatalytic processes utilizing ionic liquids have been explored for the "green" synthesis of related compounds like 4-cyanobenzoic acid, highlighting a move towards more sustainable solvent systems researchgate.net. Solvent-free mechanochemical methods have also shown promise in reducing waste generation in some synthesis pathways of related compounds, indicating their potential applicability for cyanobenzoic acid derivatives vulcanchem.com.

Catalysis plays a crucial role in developing sustainable protocols. The use of highly efficient and recyclable catalysts can significantly reduce the amount of reagents needed and minimize by-product formation. For the introduction of a cyano group, traditional methods might involve stoichiometric, heavy-metal reagents. However, advancements in palladium or copper-catalyzed cyanation reactions, often under milder conditions, present greener alternatives googleapis.comgoogle.com. These catalytic systems can improve selectivity and allow for lower reaction temperatures, thereby contributing to energy efficiency. For instance, processes involving palladium complexes and alkali metal cyanides have been developed for preparing 2-amino-5-cyanobenzoic acid derivatives at temperatures typically between 20°C and 100°C, and under inert gas atmospheres, which aligns with green chemistry objectives googleapis.com.

Oxidation reactions, often necessary to form the carboxylic acid group, can also be made greener. While methods using strong oxidants like chromium trioxide exist for converting 3-cyanotoluene to 3-cyanobenzoic acid, these can generate substantial hazardous waste google.com. Alternative oxidants like hydrogen peroxide, particularly when coupled with appropriate catalysts, offer a more environmentally friendly option, leading to fewer problematic byproducts google.com.

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a fundamental metric in green chemistry that quantifies the efficiency of a chemical reaction by measuring the proportion of the atoms from the starting materials that are incorporated into the desired product rsc.orgkccollege.ac.insavemyexams.com. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage savemyexams.com. A higher atom economy indicates less waste generation.

The formula for atom economy is:

For the synthesis of this compound, evaluating the atom economy of different synthetic routes is critical. For example, a rearrangement reaction theoretically has 100% atom economy as all atoms in the reactants are rearranged to form the product kccollege.ac.in. In contrast, substitution or elimination reactions often result in lower atom economies due to the formation of undesired by-products kccollege.ac.in.

Reaction efficiency, which encompasses both yield and selectivity, is another key aspect of green chemistry. High reaction efficiency implies that a significant portion of the starting materials is converted into the desired product with minimal formation of side products googleapis.com. For example, in the synthesis of 2-amino-5-cyanobenzoic acid derivatives, selectivity, defined as the moles of desired product formed divided by the moles of starting material consumed, multiplied by 100%, is a critical measure googleapis.com. Optimizing reaction conditions to maximize yield and selectivity directly contributes to reducing waste and improving resource utilization. While specific atom economy values for various synthetic routes to this compound are not always explicitly detailed in literature, the principle guides researchers to design pathways that minimize the generation of unwanted by-products, such as salts or low-value side streams. Catalysts play a crucial role in improving atom economy by enabling more selective and efficient transformations kccollege.ac.in.

Scale-Up Considerations and Industrial Synthesis Applications

Scaling up the synthesis of this compound from laboratory quantities to industrial production involves addressing several critical considerations, including cost-effectiveness, safety, and environmental impact vulcanchem.com. Industrial processes prioritize high yields, purity, and throughput while minimizing the generation of hazardous waste researchgate.net.

Key challenges in scale-up include managing exothermic reactions, ensuring consistent product quality, and developing efficient purification methods. Continuous flow reactors offer a significant advantage in industrial synthesis, allowing for precise control over reaction parameters such as residence time and temperature. This control helps to minimize byproduct formation and can improve reaction efficiency and safety, especially for exothermic reactions vulcanchem.com.

This compound serves as a valuable intermediate in the synthesis of a diverse range of chemical products. Its functional groups (carboxylic acid, cyano, and chloro) provide multiple sites for further chemical transformations, making it attractive for various industrial applications. It is recognized as a "key reagent" and intermediate for new candidate molecules in pharmaceutical research unipv.it. More broadly, cyanobenzoic acid derivatives are useful intermediates for pharmaceuticals, agrochemicals, liquid crystals, and monomers for functional polymers google.com. For instance, processes aiming for high yield and purity with minimal environmental pollution are considered suitable for industrial production of cyanobenzoic acids google.com. The need for such intermediates in diverse industries underscores the importance of developing robust, scalable, and environmentally friendly synthetic methods for this compound.

Reactivity and Reaction Mechanisms of 3 Chloro 5 Cyanobenzoic Acid

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Moiety

The presence of electron-withdrawing cyano and carboxylic acid groups on the aromatic ring significantly increases the electrophilicity of the carbon atoms, facilitating nucleophilic aromatic substitution (SNAr) at the position bearing the chloro substituent. smolecule.comevitachem.com

The mechanism for nucleophilic aromatic substitution on 3-Chloro-5-cyanobenzoic acid proceeds via a bimolecular addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The electron-withdrawing cyano and carboxylate groups are crucial for this mechanism as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction. The stability is particularly enhanced when these groups are positioned ortho or para to the site of substitution. In the case of this compound, the cyano group is para to the chlorine, and the carboxylic acid is meta. The para-cyano group provides significant stabilization. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

The chloro group on the this compound backbone can be displaced by a variety of nucleophiles. smolecule.comsmolecule.comsmolecule.com The success and rate of the substitution are dependent on the nucleophilicity of the attacking species and the reaction conditions.

Common nucleophiles used in these transformations include:

Amines : Both primary and secondary amines can act as effective nucleophiles to yield 3-amino-5-cyanobenzoic acid derivatives.

Alcohols/Alkoxides : Alkoxides, such as sodium methoxide, can replace the chloro group to form 3-alkoxy-5-cyanobenzoic acids. evitachem.com

Thiols : Thiolates can also participate in SNAr reactions to produce 3-thioether-5-cyanobenzoic acid derivatives. smolecule.com

The reaction is typically carried out in polar aprotic solvents, which can solvate the cation of the nucleophile salt without significantly solvating the anion, thereby enhancing its nucleophilicity.

| Nucleophile Type | Example Reagent | Product Type |

| Amines | Aniline, Piperidine | 3-Amino-5-cyanobenzoic acid derivatives |

| Alkoxides | Sodium methoxide | 3-Methoxy-5-cyanobenzoic acid |

| Thiolates | Sodium thiophenoxide | 3-(Phenylthio)-5-cyanobenzoic acid |

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into several other important functional groups, most notably amines and carboxylic acids. smolecule.comevitachem.com

The cyano group of this compound can be reduced to a primary amine (aminomethyl group), yielding 3-chloro-5-(aminomethyl)benzoic acid. This transformation is valuable for introducing a basic, nucleophilic site into the molecule. The reduction can be accomplished using several powerful reducing agents. smolecule.comsmolecule.comevitachem.com

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄) : A potent reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. smolecule.comsmolecule.comevitachem.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This pathway is often considered "greener" but may require high pressures and temperatures. It can sometimes be complicated by competing reactions, such as hydrodehalogenation (removal of the chlorine atom).

| Reagent(s) | Product | Reaction Type |

| 1. LiAlH₄, 2. H₂O | 3-Chloro-5-(aminomethyl)benzoic acid | Chemical Reduction |

| H₂, Raney Nickel | 3-Chloro-5-(aminomethyl)benzoic acid | Catalytic Hydrogenation |

The nitrile group can undergo hydrolysis to form a carboxylic acid. This reaction typically proceeds in two stages: the nitrile is first converted to an amide intermediate (3-chloro-5-carbamoylbenzoic acid), which is then further hydrolyzed to the corresponding carboxylic acid (3-chloro-5-carboxybenzoic acid or chloroisophthalic acid). chemguide.co.uk

The hydrolysis can be performed under either acidic or basic conditions, with heating often required to drive the reaction to completion. chemguide.co.uk

Acidic Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially produces the salt of the carboxylic acid (e.g., sodium 3-chloro-5-carboxybenzoate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk

Enzymatic hydrolysis, using nitrilase enzymes, presents a milder and often more selective alternative for converting nitriles to carboxylic acids, potentially avoiding harsh reaction conditions that might affect other functional groups. researchgate.net

| Conditions | Intermediate Product | Final Product (after workup) |

| H₃O⁺, heat | 3-Chloro-5-carbamoylbenzoic acid | 3-Chloro-5-carboxybenzoic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Sodium 3-chloro-5-carbamoylbenzoate | 3-Chloro-5-carboxybenzoic acid |

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group in this compound undergoes reactions typical of this functional class, providing a route to various derivatives such as esters, amides, and acyl chlorides.

A key transformation is the conversion to an acyl chloride (3-chloro-5-cyanobenzoyl chloride). This is a crucial step as acyl chlorides are highly reactive intermediates. This conversion is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Once formed, the acyl chloride can readily react with a wide range of nucleophiles to form other carboxylic acid derivatives:

Esterification : Reaction with alcohols yields the corresponding esters (e.g., ethyl 3-chloro-5-cyanobenzoate). smolecule.com

Amidation : Reaction with ammonia, primary amines, or secondary amines produces amides.

This two-step process (conversion to acyl chloride followed by nucleophilic acyl substitution) is often more efficient than direct condensation reactions of the carboxylic acid.

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification:

Esterification of this compound can be achieved through various methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. smolecule.com For instance, the reaction with ethanol (B145695) would yield ethyl 3-chloro-5-cyanobenzoate. smolecule.com The electron-withdrawing nature of the chloro and cyano substituents enhances the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the alcohol. smolecule.com

Alternative and milder methods can also be employed. The use of coupling reagents such as dichloroimidazolidinedione (DCID) with a base like triethylamine (B128534) provides an effective means of esterification at room temperature, which is particularly useful for substrates that may be sensitive to strong acidic conditions. smolecule.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst/Reagent | Temperature | Typical Yield (%) |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Reflux | 60-75 |

| DCID-Mediated | DCID, Et₃N | Room Temperature | 74-86 |

This table provides a general comparison of methods applicable to benzoic acid derivatives and is illustrative for this compound.

Amidation:

Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to an acid chloride, for example by using thionyl chloride, followed by reaction with an amine.

More direct methods include the use of coupling agents that facilitate the formation of the amide bond. Oxidative amidation represents another pathway. For example, in related systems, copper-catalyzed oxidative coupling of carboxylic acids with formamides has been demonstrated. ua.es The proposed mechanism involves the formation of radical intermediates from the oxidant, which then react with the carboxylic acid and the amine source to form the amide. ua.es

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions. For many benzoic acid derivatives, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst such as copper or a basic substance. google.com For example, 3,5-dichloro-4-hydroxybenzoic acid has been decarboxylated by heating in N,N-dimethylaniline. google.com

While specific decarboxylation studies on this compound are not extensively detailed in the provided search results, the general principles of decarboxylation of substituted benzoic acids would apply. The presence of electron-withdrawing groups, like the chloro and cyano substituents, can influence the stability of the aromatic ring and the feasibility of the reaction. In some cases, decarboxylation can occur under specific reaction conditions, such as those used in certain cross-coupling reactions or under high temperatures. google.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com The chloro group of this compound can participate in Suzuki-Miyaura coupling reactions. smolecule.comsmolecule.com

The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of 3-chloro-5-cyanobenzoate (an ester derivative), forming a palladium(II) intermediate. smolecule.comlibretexts.org The electron-withdrawing cyano group increases the electrophilicity of the aromatic ring, which can facilitate this step. smolecule.com

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Bulky phosphine (B1218219) ligands are often used to stabilize the palladium catalyst. smolecule.com Polar aprotic solvents can enhance the reaction by stabilizing charged intermediates. smolecule.com

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. total-synthesis.com The reactivity and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring.

Regioselectivity and Electronic Effects of Substituents

In this compound, all three substituents—chloro, cyano, and carboxylic acid—are electron-withdrawing and deactivating towards electrophilic aromatic substitution. total-synthesis.com This means that the aromatic ring is less reactive towards electrophiles compared to benzene (B151609). These groups direct incoming electrophiles to the meta position relative to themselves.

The positions on the benzene ring are numbered as follows:

Position 1: Carboxylic acid

Position 3: Chloro

Position 5: Cyano

The available positions for substitution are 2, 4, and 6.

Position 2 is ortho to the carboxylic acid and ortho to the chloro group.

Position 4 is para to the carboxylic acid and ortho to both the chloro and cyano groups.

Position 6 is ortho to the carboxylic acid and ortho to the cyano group.

Due to the deactivating nature of all three substituents, which direct incoming electrophiles to the meta position, predicting the major product of an electrophilic aromatic substitution reaction on this highly deactivated ring is complex. The directing effects of the substituents are as follows:

The carboxylic acid group is a meta-director.

The chloro group is an ortho, para-director, but it is deactivating. total-synthesis.com

The cyano group is a strong meta-director.

Given that all substituents are deactivating, forcing conditions would likely be required for an electrophilic aromatic substitution to occur. The combined deactivating effects make the ring significantly electron-deficient and thus less nucleophilic. total-synthesis.com The regiochemical outcome would depend on the specific electrophile and reaction conditions, with the positions least deactivated by the combined electronic effects being the most likely sites of attack.

Advanced Electrophilic Reactions

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the carboxylic acid (-COOH), the chloro (-Cl) group, and the cyano (-CN) group. Both the chloro and cyano groups are meta-directing, while the carboxylic acid group is also a meta-director. This electronic landscape dictates the regioselectivity and feasibility of further substitution reactions on the aromatic ring.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring of a related compound, 3-chlorobenzoic acid, to produce 3-chloro-5-nitrobenzoic acid is a well-documented electrophilic aromatic substitution. This reaction provides insight into the nitration of this compound. The strong electron-withdrawing nature of the existing substituents requires forceful reaction conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the chloro, cyano, and carboxylic acid groups all favor substitution at the positions meta to themselves. In this compound, the C2, C4, and C6 positions are available for substitution. The incoming electrophile will preferentially add to the position that is least deactivated and sterically accessible. Given the directing influences, the nitro group is expected to substitute at the C2 or C6 position.

Detailed research on the nitration of 3-chlorobenzoic acid to yield 3-chloro-5-nitrobenzoic acid specifies controlled conditions to achieve high selectivity. The reaction is typically maintained between 30°C and 40°C, with a reaction time of approximately two hours after the gradual addition of nitric acid. Similar conditions would likely be required for the nitration of this compound, although the additional deactivating effect of the cyano group might necessitate slightly harsher conditions or longer reaction times.

Table 1: Reaction Conditions for the Nitration of 3-Chlorobenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | |

| Temperature | 30°C - 40°C | |

| Reaction Time | ~2 hours | |

| Product | 3-Chloro-5-nitrobenzoic acid |

Halogenation

The introduction of a halogen (e.g., chlorine or bromine) to the aromatic ring of this compound is another example of an advanced electrophilic reaction. Similar to nitration, the deactivating nature of the ring requires the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a stronger electrophile.

The synthesis of compounds like 3,5-dichlorobenzoic acid and 3,5-dibromo-4-cyanobenzoic acid from different precursors indicates that di- and tri-substituted halogenated benzoic acids can be formed. google.comiucr.org For this compound, the incoming halogen atom would be directed to the C2 or C6 position, meta to the existing substituents. The reaction would likely yield a mixture of 2,3-dichloro-5-cyanobenzoic acid and 3,5-dichloro-cyanobenzoic acid. The synthesis of related tetrachlorinated cyanobenzoic acid derivatives often involves chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SOCl₂) at controlled temperatures, typically between 40°C and 60°C.

Sulfonation

Direct sulfonation of this compound, which involves the introduction of a sulfonic acid group (-SO₃H), is expected to be particularly challenging. This reaction typically uses fuming sulfuric acid (sulfur trioxide, SO₃, dissolved in concentrated sulfuric acid). The electrophile, SO₃, is relatively weak compared to the nitronium ion.

The presence of three strong deactivating groups on the benzene ring significantly reduces its nucleophilicity, making it less susceptible to attack by the SO₃ electrophile. Research on the sulfonation of the related compound 3-chloro-5-sulfamoylbenzoic acid suggests that further sulfonation is limited and can only occur under forcing conditions. Therefore, direct sulfonation of this compound would likely require high temperatures and prolonged reaction times, and may result in low yields.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional NMR experiments, allows for the unambiguous assignment of all protons and carbons in 3-Chloro-5-cyanobenzoic acid.

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted.

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single carboxylic acid proton. The aromatic region would display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent. The proton at C2 (H-2) and the proton at C6 (H-6) are expected to appear as triplets (or more complex multiplets due to smaller long-range couplings) from coupling to their neighbors. The proton at C4 (H-4) would also appear as a triplet. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbon of the cyano group, and the carbon of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid substituents. The carboxyl carbon is expected at the lowest field (most deshielded), followed by the aromatic carbons bonded to the electronegative substituents. The cyano carbon has a characteristic chemical shift in the range of 115-120 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on computational models)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.3 - 8.5 | t (triplet) | 1H |

| H-4 | 8.1 - 8.3 | t (triplet) | 1H |

| H-6 | 8.4 - 8.6 | t (triplet) | 1H |

| -COOH | > 10 | br s (broad singlet) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on computational models)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | ~133 |

| C2 | ~132 |

| C3 (-Cl) | ~136 |

| C4 | ~136 |

| C5 (-CN) | ~113 |

| C6 | ~131 |

| -COOH | ~164 |

| -CN | ~117 |

To confirm the assignments from 1D NMR and fully elucidate the structure, several 2D NMR experiments would be employed. uniroma1.it

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between H-2 and H-6, and potentially weaker, long-range couplings between other aromatic protons, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H-2, H-4, and H-6 to their corresponding ¹³C signals (C-2, C-4, and C-6).

The carboxylic acid proton showing correlations to C-1, C-2, and C-6.

H-2 showing correlations to C-1, C-3, C-4, and the carboxylic carbon.

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-6 showing correlations to C-1, C-2, C-4, C-5, and the cyano carbon.

These combined 2D techniques provide irrefutable evidence for the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This accuracy allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₈H₄ClNO₂.

The calculated monoisotopic mass for this formula is 180.9930561 Da . researchgate.net HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙ or [M-H]⁻) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential formulas with the same nominal mass. The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2] peak approximately one-third the intensity of the [M] peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Under electron ionization (EI) conditions, the this compound molecule will fragment in a reproducible manner, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation is driven by the functional groups present.

Expected primary fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺ is a common pathway for carboxylic acids.

Loss of the entire carboxyl group (•COOH): This would result in a chloro-cyanophenyl cation.

Decarbonylation: Loss of carbon monoxide (CO) from the acylium ion.

Loss of a chlorine atom (Cl•): Cleavage of the C-Cl bond.

Loss of HCN: A fragmentation characteristic of aromatic nitriles.

This fragmentation pattern can be used to differentiate this compound from its isomers. For instance, the relative intensities of fragments resulting from the loss of Cl or interaction between adjacent groups would differ significantly for an isomer like 2-Chloro-6-cyanobenzoic acid.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Loss | Predicted m/z |

| [C₈H₄ClNO₂]⁺˙ | (Molecular Ion) | 181 |

| [C₈H₃ClNO]⁺ | •OH | 164 |

| [C₇H₃ClN]⁺˙ | •COOH | 136 |

| [C₇H₃ClNO]⁺ | CO from [M-OH]⁺ | 136 |

| [C₈H₄NO₂]⁺ | •Cl | 146 |

| [C₇H₄ClO]⁺ | HCN from [M-OH]⁺ | 139 |

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of this compound are expected to display several characteristic bands:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common for carboxylic acids in the solid state. msu.edu The C=O stretching vibration will give rise to a very strong and sharp band in the IR spectrum, typically around 1680-1710 cm⁻¹. uniroma1.itdocbrown.info The C-O stretch and O-H bend are coupled and appear in the 1440-1210 cm⁻¹ region.

Cyano Group: The C≡N triple bond stretch gives a sharp, moderately intense band in the region of 2220-2240 cm⁻¹. rasayanjournal.co.in This is a very characteristic and clean signal.

Aromatic Ring: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Chloro Group: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Weak to Medium |

| C≡N stretch | Cyano | 2220 - 2240 | Medium, Sharp |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C stretch | Aromatic | 1450 - 1600 | Medium to Weak |

| C-O stretch / O-H bend | Carboxylic Acid | 1210 - 1440 | Medium |

| C-Cl stretch | Chloro-aromatic | 600 - 800 | Strong |

Compound Name Index

Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key moieties.

The carboxylic acid group presents two prominent features. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infolibretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally found between 1680-1700 cm⁻¹ for aryl carboxylic acids. docbrown.info The presence of electron-withdrawing groups, such as the chloro and cyano substituents, can shift this frequency. nih.gov

The cyano (C≡N) functional group exhibits a characteristic stretching vibration in the region of 2220-2260 cm⁻¹. This band is typically of medium intensity and sharp. For instance, the C≡N stretch in related cyanobenzoic acid compounds has been observed around 2230 cm⁻¹. rsc.orgrsc.org

Vibrations associated with the substituted benzene ring include C-H stretching above 3000 cm⁻¹, and C-C in-ring stretching vibrations typically appearing in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 1: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1700 | Strong |

| Cyano | C≡N stretch | 2220-2260 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C-C stretch | 1400-1600 | Medium to Weak |

Note: The exact frequencies can vary based on the physical state of the sample and intermolecular interactions.

Conformational Analysis via Vibrational Modes

The conformation of this compound, particularly the orientation of the carboxylic acid group relative to the benzene ring, can be investigated using vibrational spectroscopy combined with computational methods like Density Functional Theory (DFT). researchgate.net For substituted benzoic acids, a key factor is the potential for intramolecular hydrogen bonding and steric hindrance between adjacent groups. In this 3,5-substituted pattern, steric hindrance between the substituents is minimal.

DFT calculations on analogous molecules, such as other halogenated benzoic acids, show that the planar conformation, where the carboxylic acid group lies in the same plane as the benzene ring, is typically the most stable. researchgate.net This planarity maximizes π-conjugation between the aromatic ring and the carbonyl group. nih.gov Vibrational analysis helps confirm this by comparing experimentally observed frequencies with those calculated for different potential conformers (e.g., planar vs. non-planar). The close agreement between experimental spectra and frequencies calculated for the planar conformer supports its predominance. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 3,5-dichloro-4-cyanobenzoic acid and other chloronitrobenzoic acids, allows for a detailed prediction of its solid-state characteristics. researchgate.net

The molecule is expected to be largely planar, with the carboxylic acid and cyano groups lying nearly coplanar with the benzene ring. The benzene ring itself will exhibit slight distortions from perfect hexagonal geometry due to the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the cyano group influences the bond lengths and angles of the aromatic ring. In the crystal lattice, these planar molecules are likely to arrange in a way that maximizes favorable intermolecular interactions, often leading to layered or stacked structures.

Hydrogen Bonding and Supramolecular Interactions in the Solid State

The most significant intermolecular interaction governing the crystal structure of this compound is the hydrogen bonding between carboxylic acid groups. It is highly probable that the molecules form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a very common and stable structural motif for carboxylic acids.

Halogen Bonding: A potential interaction between the chlorine atom of one molecule and the nitrogen atom of the cyano group of a neighboring molecule (C-Cl···N≡C). Such Cl···N interactions have been observed in similar crystal structures and contribute to the formation of two-dimensional networks. researchgate.net

π-π Stacking: The planar aromatic rings can stack on top of each other, stabilized by π-π interactions. These interactions are common in aromatic compounds and contribute to the stability of the crystal lattice.

These combined interactions—strong hydrogen-bond dimerization, directional halogen bonding, and non-directional π-π stacking—create a robust three-dimensional supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of this compound. chemimpex.com Method development involves optimizing several parameters to achieve good separation, peak shape, and sensitivity.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column is standard for separating non-polar to moderately polar compounds like substituted benzoic acids.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous buffer is a critical parameter; it is typically kept acidic (e.g., using phosphate (B84403) buffer or adding formic acid) to ensure the carboxylic acid is in its protonated, less polar form (-COOH), leading to better retention and sharper peaks on the reversed-phase column.

Gradient Elution: A gradient is often employed, where the percentage of the organic solvent is increased over time. This allows for the efficient elution of compounds with different polarities, starting with more polar impurities and ending with the compound of interest.

Detection: UV detection is suitable for this compound due to the UV absorbance of the aromatic ring. The detection wavelength is typically set at or near the absorbance maximum of the analyte, often around 215 nm or 254 nm.

Purity is assessed by integrating the area of the main peak and any impurity peaks, allowing for a quantitative determination of the purity level, often expressed as a percentage of the total peak area. chemimpex.commdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dichloro-4-cyanobenzoic acid |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| Acetonitrile |

| Methanol (B129727) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. However, this compound in its free acid form possesses high polarity and low volatility due to the carboxylic acid group, making it unsuitable for direct GC analysis. colostate.edu The presence of the active hydrogen in the carboxyl group can lead to strong adsorption on the GC column, resulting in poor peak shape and low detection sensitivity. colostate.edugoogle.com To overcome these limitations, derivatization is an essential prerequisite. This process converts the polar carboxyl group into a less polar, more volatile functional group, enhancing the compound's chromatographic performance. researchgate.netd-nb.info The most common derivatization strategies for carboxylic acids are alkylation (typically esterification) and silylation. colostate.edu

Derivatization via Esterification: Analysis of Methyl 3-chloro-5-cyanobenzoate

Esterification, particularly methylation, is a widely used method for the derivatization of carboxylic acids prior to GC-MS analysis. colostate.edu In this process, this compound is converted into its corresponding methyl ester, Methyl 3-chloro-5-cyanobenzoate. This can be achieved using various methylating agents, such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst like BF₃, HCl, or H₂SO₄. colostate.edud-nb.info The resulting methyl ester is significantly more volatile and less polar than the parent acid, making it well-suited for GC-MS analysis.

Research and patent literature describe the synthesis and use of Methyl 3-chloro-5-cyanobenzoate, with analytical characterization often involving GC-MS. google.comgoogleapis.com The chromatographic conditions can be optimized to achieve good separation and peak resolution. A representative set of GC parameters for the analysis of this derivative is detailed in the table below.

Interactive Table 1: Representative GC-MS Parameters for Methyl 3-chloro-5-cyanobenzoate Analysis

| Parameter | Value | Reference |

| Gas Chromatograph | Hewlett-Packard 5890 Series II or equivalent | google.com |

| Mass Spectrometer | Hewlett-Packard 5971 Series or equivalent | google.com |

| Column | Crosslinked 5% PhMe Silicone (e.g., HP-5MS, DB-5) | google.comresearchgate.net |

| 25 m length x 0.20 mm I.D. | google.com | |

| Carrier Gas | Helium | google.com |

| Injector Temperature | 250 °C | google.com |

| Oven Program | 125 °C to 325 °C at 20 °C/min, hold for 10 min | google.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Upon injection, the methyl ester derivative is separated on the GC column and subsequently fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. The presence of a single chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺) and its fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Interactive Table 2: Predicted Mass Spectrum Fragmentation for Methyl 3-chloro-5-cyanobenzoate

| m/z (Mass/Charge) | Ion Identity | Interpretation |

| 195/197 | [M]⁺ | Molecular ion peak, showing the Cl isotope pattern. |

| 164/166 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. |

| 136/138 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 101 | [C₆H₃CN]⁺ | Loss of chlorine and the carbomethoxy group from the molecular ion. |

| 75 | [C₅H₃]⁺ | A common fragment from the breakdown of the benzene ring. |

Derivatization via Silylation: Analysis of TMS-3-Chloro-5-cyanobenzoate

Silylation is another robust derivatization technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. nih.gov The reaction yields the trimethylsilyl ester of this compound, which is thermally stable and volatile, exhibiting excellent chromatographic properties.

The GC-MS analysis of the TMS derivative provides clear and interpretable results. The mass spectrum of a TMS-derivatized compound is typically characterized by an intense peak corresponding to the loss of a methyl group ([M-15]⁺), which is a highly stable ion.

Interactive Table 3: Predicted Mass Spectrum Fragmentation for Trimethylsilyl (TMS) 3-Chloro-5-cyanobenzoate

| m/z (Mass/Charge) | Ion Identity | Interpretation |

| 253/255 | [M]⁺ | Molecular ion peak, showing the Cl isotope pattern. |

| 238/240 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group; often the base peak. |

| 194/196 | [M - COOSi(CH₃)₃]⁺ | Loss of the entire TMS-ester group. |

| 139 | [M - Cl - COOSi(CH₃)₃]⁺ | Loss of chlorine and the TMS-ester group. |

| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation. |

The selection between esterification and silylation depends on the specific requirements of the analysis, including the sample matrix and potential interfering substances. Both methods, however, reliably produce volatile derivatives of this compound, enabling its effective characterization and quantification by GC-MS. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric, electronic, and spectroscopic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and equilibrium geometry of 3-Chloro-5-cyanobenzoic acid. By approximating the exchange-correlation energy, DFT calculations can determine the molecule's most stable conformation. For substituted benzoic acids, functional and basis sets like B3LYP/6-311++G** are commonly used to perform geometry optimization and calculate electronic properties. researchgate.netmdpi.com

The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. In related substituted benzoic acids, the presence of electron-withdrawing groups like chloro and cyano can influence the geometry of the benzene (B151609) ring and the orientation of the carboxylic acid group. smolecule.com DFT calculations also allow for the determination of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netasianjournalofphysics.com For similar aromatic compounds, the total electron density and molecular electrostatic potential (MESP) surfaces can be constructed to visualize the distribution of charge and predict sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Benzoic Acids using DFT Note: This table is illustrative, based on typical findings for related compounds. Specific values for this compound require dedicated computational studies.

| Property | Typical Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Relatively low | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | Large | Suggests high chemical stability. asianjournalofphysics.com |

| Dipole Moment | Non-zero | Reflects the asymmetric charge distribution. |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(2d,p)), is a standard for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning experimental signals and confirming the molecular structure. schrodinger.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, typically show good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net This analysis helps in the assignment of fundamental vibrational modes of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For aromatic compounds, these calculations can elucidate the nature of the transitions, such as π → π* and n → π* transitions. youtube.com

Table 2: Theoretical Spectroscopic Analysis Note: This table outlines the general approach. Precise data for this compound would be generated from specific computational runs.

| Spectroscopy | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts | Signal assignment and structure verification. nih.gov |

| IR | DFT | Vibrational frequencies and intensities | Assignment of fundamental modes. researchgate.net |

| UV-Vis | TD-DFT | Excitation energies and oscillator strengths (λ_max) | Interpretation of electronic transitions. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their flexibility and interactions with their environment.

Understanding intermolecular interactions is crucial for predicting the physical properties and crystal packing of a compound. MD simulations can model these interactions in different environments.

Solid State: In the crystalline state, substituted benzoic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net Other potential interactions for this compound include π-π stacking between aromatic rings and weaker halogen···nitrile (Cl···N) interactions, which can link the dimers into more complex supramolecular structures like chains or sheets. researchgate.net

Solution: In solution, the interactions are more dynamic. MD simulations can model the solvation shell around the molecule and predict how it interacts with solvent molecules. The solubility of similar compounds, such as 4-cyanobenzoic acid, has been studied in various solvents, with molecular simulations used to understand the solid-liquid equilibrium behavior. dntb.gov.uaresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activities based on calculated molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

Key Molecular Descriptors for QSAR:

Hydrophobicity (e.g., LogP): Predicts how the molecule partitions between aqueous and lipid environments. The calculated XLogP3 value for this compound is 1.8. nih.gov

Electronic Descriptors: Parameters like Hammett constants for the chloro and cyano substituents quantify their electron-withdrawing effects, which can be correlated with binding affinity or reactivity. semanticscholar.org

Steric/Topological Descriptors: Properties like molecular weight (181.57 g/mol ), polar surface area (61.1 Ų), and the number of rotatable bonds describe the size and shape of the molecule. nih.gov

Cheminformatics resources such as PubChem and ChEMBL serve as large repositories for chemical and biological data. epa.gov These databases can provide the necessary information to build and validate QSAR models. For instance, QSAR studies on other benzoic acid derivatives have successfully correlated descriptors like hydrophobicity and aromaticity with inhibitory activity against specific enzymes. nih.gov Similarly, models have been developed to predict the binding constants of substituted benzoic acids to proteins like bovine serum albumin by analyzing the influence of substituents on the electron-density distribution in the aromatic ring. semanticscholar.org

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential for developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. For this compound, a variety of descriptors have been computed using established theoretical models. nih.gov

Key computed descriptors for this compound include its molecular weight, XLogP3 (a measure of hydrophobicity), and topological polar surface area (TPSA), which is crucial for predicting drug transport properties. nih.gov The PubChem database provides a comprehensive list of these computed properties. nih.gov

Interactive Table: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 181.57 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 180.9930561 Da | nih.gov |

| Topological Polar Surface Area | 61.1 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 232 | nih.gov |